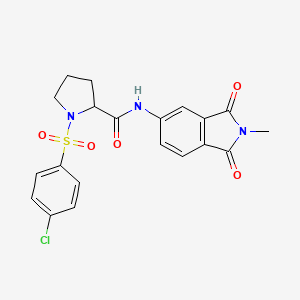

1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O5S/c1-23-19(26)15-9-6-13(11-16(15)20(23)27)22-18(25)17-3-2-10-24(17)30(28,29)14-7-4-12(21)5-8-14/h4-9,11,17H,2-3,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCORDDNUUCGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)pyrrolidine-2-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-chlorophenylsulfonyl chloride with appropriate pyrrolidine derivatives. The general procedure includes:

- Preparation of Sulfonamide : The 4-chlorophenylsulfonyl chloride is reacted with a suitable amine in an organic solvent under controlled pH conditions.

- Formation of Dioxoisoindoline : The dioxoisoindoline moiety is introduced through cyclization reactions involving appropriate precursors.

- Final Coupling Reaction : The final product is obtained by coupling the sulfonamide with the dioxoisoindoline under specific conditions that favor the formation of the desired carboxamide linkage.

Biological Activity

The biological activity of this compound has been studied in various contexts, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related sulfonamide derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to inhibit specific enzymes involved in tumor progression. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with cell survival .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and certain proteases. This inhibition can lead to therapeutic effects in conditions such as glaucoma and hypertension .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that synthesized derivatives exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing effective dosage ranges for these pathogens .

- Anticancer Research : A case study highlighted the effect of similar sulfonamide compounds on cancer cell lines, where significant reductions in cell viability were observed. Mechanistic studies indicated involvement of apoptosis pathways mediated by caspase activation .

- Enzymatic Activity : Research into enzyme inhibition revealed that these compounds could effectively inhibit carbonic anhydrase activity, which plays a crucial role in regulating pH and fluid balance in biological systems .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonyl vs. Bis-Sulfonyl Groups: The target compound’s single sulfonyl group contrasts with Sch225336’s bis-sulfone structure .

Chlorophenyl vs. Fluorophenyl Substitutents :

- The 4-chlorophenyl group in the target compound and SR144528 may enhance lipophilicity and receptor binding compared to the 4-fluorophenyl analog in , which could increase polarity.

Heterocyclic Moieties :

- The dioxoisoindolinyl group in the target compound differs from thiadiazol (), tetrazolyl (), or thiazol () substituents. These variations influence metabolic stability; tetrazoles and thiadiazoles are metabolically robust, whereas dioxoisoindolinyl may confer rigidity or alter solubility.

Pharmacological Implications: SR144528 and Sch225336 demonstrate cannabinoid receptor modulation , suggesting the target compound’s sulfonyl and chlorophenyl groups may similarly target GPCRs. However, the dioxoisoindolinyl group’s electron-withdrawing properties could shift binding affinity or selectivity.

Patent Derivatives :

- Hydroxy-pyrrolidine derivatives (e.g., ) highlight the role of hydrogen-bonding groups in enhancing bioavailability, a feature absent in the target compound.

Q & A

Basic: What synthetic methodologies are recommended for producing 1-((4-chlorophenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)pyrrolidine-2-carboxamide with high yield and purity?

Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation: React pyrrolidine-2-carboxamide derivatives with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Coupling Reaction: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 2-methyl-1,3-dioxoisoindolin-5-yl amine moiety to the pyrrolidine core.

Optimization:

- Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.

- Catalysts: APS (ammonium persulfate) or DMDAAC (dimethyldiallylammonium chloride) may enhance reaction efficiency in polar aprotic solvents like DMF .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

Critical Parameters:

- Monitor pH during coupling to avoid premature hydrolysis.

- Use anhydrous solvents to prevent byproduct formation.

Basic: Which analytical techniques are most effective for characterizing the compound’s structural integrity?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy:

- 1H/13C NMR confirms substituent positions (e.g., sulfonyl group at C1 of pyrrolidine, isoindolinone ring substitution).

- 19F NMR (if applicable) verifies halogenated aryl groups.

- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally related pyrimidine derivatives .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion).

- FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.

Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

Contradictions often arise from solvation effects or target flexibility. Strategies include:

Validation Experiments:

- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- Compare with molecular docking results (e.g., AutoDock Vina) using flexible receptor models .

Adjust Computational Parameters:

- Include explicit water molecules in docking simulations.

- Use molecular dynamics (MD) simulations (50–100 ns) to assess protein-ligand stability.

Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., fluorophenyl-containing carboxamides) to identify trends .

Advanced: What strategies are effective for designing a robust SAR study for derivatives of this compound?

Answer:

Focus on systematic modifications guided by bioassay

Core Modifications:

- Vary substituents on the pyrrolidine ring (e.g., methyl, trifluoromethyl) to assess steric effects.

- Replace the 4-chlorophenylsulfonyl group with bioisosteres (e.g., 4-fluorophenyl, 3-chlorothiophene).

Functional Group Additions:

- Introduce polar groups (e.g., hydroxyl, amine) to improve solubility.

Assay Design:

- Use kinase inhibition assays (IC50 determination) for enzyme targets.

- Conduct cell viability assays (MTT or ATP-based) for cytotoxicity profiling.

Data Integration:

- Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate structural features with activity .

Basic: What critical parameters must be controlled during purification to prevent degradation?

Answer:

Key factors include:

- Temperature: Avoid exceeding 40°C during solvent evaporation to preserve thermolabile groups (e.g., dioxoisoindolinone).

- Solvent Choice: Use degassed acetonitrile or dichloromethane to minimize oxidation.

- Inert Atmosphere: Purge reaction vessels with nitrogen/argon during sensitive steps (e.g., sulfonylation).

- pH Control: Maintain neutral to slightly acidic conditions (pH 6–7) during aqueous workups .

Advanced: How can metabolic stability challenges be addressed in preclinical studies?

Answer:

In Vitro Assays:

- Liver Microsome Stability Tests: Incubate with human/rat liver microsomes to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation).

- Metabolite Identification: Use LC-HRMS to detect phase I/II metabolites.

Structural Optimization:

- Introduce deuterium at labile positions (e.g., methyl groups) to slow metabolism.

- Replace metabolically vulnerable motifs (e.g., ester groups) with stable amides.

Pharmacokinetic (PK) Studies:

- Conduct oral bioavailability tests in rodent models with plasma sampling over 24h.

- Adjust formulations (e.g., PEGylation) to enhance half-life .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions.

- Spill Management: Neutralize with activated carbon or vermiculite; avoid water to prevent hydrolysis .

- Waste Disposal: Segregate halogenated waste for incineration.

Advanced: How can researchers validate target engagement in cellular models?

Answer:

Cellular Thermal Shift Assay (CETSA): Measure target protein stability after compound treatment.

Fluorescence Polarization: Use fluorescently labeled probes to detect competitive binding.

CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cells.

Pathway Analysis: Perform RNA-seq or phosphoproteomics to confirm downstream signaling modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.